ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is a complex organic compound characterized by its unique structure, which includes a diazenyl group, a chlorophenyl group, and a carbamothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate typically involves multiple steps. One common method includes the diazotization of 4-chloroaniline followed by coupling with 2-aminothiophenol to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamothioyl group can participate in hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-({2-[(1E)-2-(4-bromophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-fluorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
Uniqueness
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This compound’s specific structure allows for distinct interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H15ClN4O2S |
---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
ethyl N-[[2-[(4-chlorophenyl)diazenyl]phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-23-16(22)19-15(24)18-13-5-3-4-6-14(13)21-20-12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H2,18,19,22,24) |
InChI-Schlüssel |
MJFVTIRJCNHQMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.